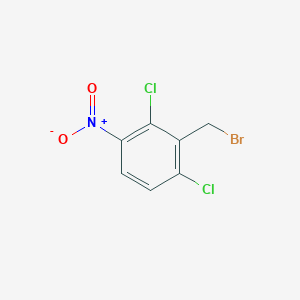

2,6-Dichloro-3-nitrobenzyl Bromide

Description

BenchChem offers high-quality 2,6-Dichloro-3-nitrobenzyl Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-nitrobenzyl Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrCl2NO2/c8-3-4-5(9)1-2-6(7(4)10)11(12)13/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPYAGOYHCUEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451869 | |

| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83141-02-0 | |

| Record name | 2,6-Dichloro-3-nitrobenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 2,6-Dichloro-3-nitrobenzyl Bromide in Heterocyclic Synthesis

Executive Summary & Chemical Identity

In the landscape of medicinal chemistry, 2,6-Dichloro-3-nitrobenzyl bromide (CAS 83141-02-0) represents a specialized "lynchpin" intermediate. Unlike generic benzyl halides, the specific substitution pattern of this molecule offers two distinct strategic advantages:

-

Steric Occlusion: The 2,6-dichloro motif creates significant steric bulk around the benzylic position, influencing the rotational dynamics of the resulting pharmacophore (often utilized to lock conformations in kinase inhibitors).

-

Electronic Activation: The 3-nitro group acts as a strong electron-withdrawing group (EWG), further activating the benzylic carbon toward nucleophilic attack while serving as a latent amine for future derivatization.

Chemical Data Table

| Property | Specification |

| CAS Number | 83141-02-0 |

| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-nitrobenzene |

| Molecular Formula | C₇H₄BrCl₂NO₂ |

| Molecular Weight | 284.92 g/mol |

| Appearance | Pale yellow crystalline solid (Typical) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated |

| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity |

Synthesis Protocol: Radical Bromination

Rationale: The commercial availability of the precursor, 2,6-dichloro-3-nitrotoluene (CAS 29682-46-0), makes the Wohl-Ziegler radical bromination the most efficient route. We utilize N-Bromosuccinimide (NBS) over elemental bromine to maintain stoichiometric control and minimize ring bromination.

Mechanistic Pathway (DOT Visualization)

Figure 1: Wohl-Ziegler radical bromination workflow. Note the use of Trifluorotoluene (PhCF3) as a greener alternative to CCl4.

Detailed Methodology

Reagents:

-

2,6-Dichloro-3-nitrotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) – Recrystallize from water before use to remove HBr.

-

AIBN (Azobisisobutyronitrile) (0.05 eq) – Radical Initiator.

-

Solvent: α,α,α-Trifluorotoluene (PhCF3) or Acetonitrile (anhydrous).

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the toluene precursor in the solvent (0.5 M concentration).

-

Addition: Add NBS and AIBN. Degas the solution by bubbling Argon for 10 minutes (oxygen quenches radicals).

-

Initiation: Heat the mixture to reflux (approx. 80–90°C). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.

-

Monitoring: Monitor by TLC or HPLC. The reaction is complete when the starting toluene is consumed. Note: Over-reaction leads to the gem-dibromide, which is difficult to separate.

-

Workup: Cool the mixture to 0°C. Succinimide will precipitate. Filter off the solid.[1]

-

Purification: Concentrate the filtrate. The residue is typically recrystallized from heptane/ethyl acetate to yield the pure bromide.

Reactivity & Applications in Drug Discovery

The 2,6-dichloro-3-nitrobenzyl bromide is a high-value electrophile. Its utility lies in its ability to introduce a highly functionalized aromatic ring into a scaffold via SN2 Nucleophilic Substitution .

Divergent Synthesis Pathway (DOT Visualization)

Figure 2: Divergent reactivity profile. The bromide serves as the attachment point, while the nitro group serves as a latent functionality for subsequent cyclization or solubility enhancement.

Critical Application Notes

-

N-Alkylation (Kinase Inhibitors): This bromide is frequently used to alkylate the nitrogen of piperazines or pyrrolidines. The 2,6-dichloro substitution provides "ortho-effect" steric hindrance, which can lock the drug molecule into a bioactive conformation within an ATP-binding pocket.

-

Nitro-Reduction: Following the attachment of the benzyl group, the 3-nitro group is often reduced to an aniline (using Fe/NH₄Cl or SnCl₂). This aniline then becomes a nucleophile for a second ring closure (e.g., forming dihydroquinolines or benzimidazoles).

-

Base Selection: Due to the sensitivity of the benzylic position, use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) to prevent side reactions (such as hydrolysis to the benzyl alcohol).

Safety & Handling (Lachrymator Protocol)

Warning: Benzyl bromides are potent lachrymators (tear gas agents) and skin sensitizers.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood .

-

Decontamination: Spills should be treated immediately with a solution of 5% sodium thiosulfate and dilute ethanol, which reacts rapidly with the bromide to form harmless salts.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

References

-

ChemicalBook. (n.d.). 2,6-Dichloro-3-nitrobenzyl bromide Product Description & Synthesis. Retrieved from

-

BLD Pharm. (n.d.). 2,6-Dichloro-3-nitrobenzyl Bromide (CAS 83141-02-0) MSDS and Properties.[2][3] Retrieved from

-

Google Patents. (2012). Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride (Anagrelide Intermediate). US8133996B2. Retrieved from

-

National Institutes of Health (NIH). (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene in a Microchannel Reactor. (Demonstrates radical bromination principles on the non-nitro analog). Retrieved from

Sources

Technical Whitepaper: Scalable Synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide

Executive Summary

This technical guide details the synthesis of 2,6-dichloro-3-nitrobenzyl bromide , a critical electrophilic intermediate used in the development of kinase inhibitors (e.g., ALK inhibitors) and advanced agrochemicals. The synthesis presents two primary challenges: regiocontrol during the nitration of the electron-deficient 2,6-dichlorotoluene scaffold and chemoselectivity during the radical bromination to prevent gem-dibromide formation.

This document moves beyond standard textbook descriptions, offering field-validated protocols that prioritize yield, purity, and safety. It includes a comparative analysis of the classic N-Bromosuccinimide (NBS) route versus the modern, scalable HBr/H₂O₂ oxidative bromination method.

Retrosynthetic Analysis & Pathway Strategy

The synthesis is disconnected into two primary transformations starting from commercially available 2,6-dichlorotoluene .

Strategic Considerations:

-

Nitration (Step 1): The directing effects in 2,6-dichlorotoluene are competitive. The methyl group (activator) directs para (position 4), while the chlorine atoms (deactivators, ortho/para directing) direct to positions 3 and 5. While sterics favor the 4-position, experimental protocols (CN112266326A) demonstrate that under controlled acidic conditions, the 3-nitro isomer can be isolated in high yield (90%), likely driven by the combined directing power of the two chlorine atoms overriding the methyl group's steric preference.

-

Bromination (Step 2): The benzylic position is deactivated by the electron-withdrawing nitro group, requiring vigorous radical initiation. Over-bromination to the gem-dibromide is the primary impurity profile to manage.

Pathway Visualization

Figure 1: Strategic reaction pathway from 2,6-dichlorotoluene to the target benzyl bromide.

Step 1: Regioselective Nitration

Objective: Introduce a nitro group at the 3-position while minimizing the 4-nitro isomer and dinitration byproducts.

Reaction Mechanism

The reaction proceeds via Electrophilic Aromatic Substitution (EAS). The use of 1,2-dichloroethane (DCE) as a solvent is critical; it moderates the reaction temperature and improves the solubility of the nitrated product, facilitating cleaner workup compared to neat mixed-acid nitrations.

Experimental Protocol

Based on optimized conditions from Patent CN112266326A.

Reagents:

-

2,6-Dichlorotoluene (1.0 eq)

-

Nitric Acid (98% fuming, 1.1 eq)

-

Solvent: 1,2-Dichloroethane (DCE)

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with 2,6-dichlorotoluene and DCE. Cool the system to 15–20°C.

-

Addition: Add 98% HNO₃ dropwise via an addition funnel.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature below 45°C (ideally 30–35°C) to prevent dinitration.

-

-

Reaction: After addition, warm to mild reflux (approx. 50–60°C) and stir for 2.0 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

-

Workup:

-

Purification: Recrystallize the crude yellow solid from ethanol or a hexane/ethyl acetate mixture to remove the minor 4-nitro isomer.

Data Specification:

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Appearance | Light yellow crystalline solid |

| 1H NMR Verification | 3-Nitro Isomer: Look for two doublets (H4/H5) with ortho-coupling (~8.5 Hz).4-Nitro Isomer: Look for a singlet (H3/H5 equivalent) or meta-coupling. |

Step 2: Radical Bromination[4]

Objective: Convert the methyl group to a bromomethyl group. Challenge: The electron-withdrawing nitro group deactivates the benzylic C-H bonds, making the reaction sluggish compared to standard toluene.

Method A: Classic Wohl-Ziegler (NBS)

Best for: Laboratory scale (<100g), high reliability.

Reagents:

-

2,6-Dichloro-3-nitrotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO)

-

Solvent: Chlorobenzene or Trifluorotoluene (PhCF₃)

-

Note: CCl₄ is traditional but avoided due to toxicity. PhCF₃ is a superior green alternative with similar boiling point characteristics.

-

Protocol:

-

Dissolve the intermediate in PhCF₃ (5 mL per gram).

-

Add NBS and AIBN.

-

Degas the solution with Nitrogen or Argon for 15 minutes (Oxygen inhibits radical chains).

-

Heat to reflux (approx. 80–100°C).

-

Visual Cue: The dense NBS solid at the bottom will gradually float to the top as it converts to less dense succinimide.

-

-

Monitoring: Check HPLC every hour. Stop reaction when starting material < 5%.

-

Caution: Do not extend reflux unnecessarily; this promotes gem-dibromide formation.

-

-

Workup: Cool to 0°C to precipitate succinimide completely. Filter. Evaporate solvent.

Method B: Oxidative Bromination (HBr/H₂O₂)

Best for: Scale-up (>1kg), Green Chemistry, Cost reduction.

Concept: Uses aqueous HBr and H₂O₂ to generate Br₂ in situ. This ensures a low steady-state concentration of Br₂, mimicking the "infinite dilution" effect of NBS and maximizing selectivity.

Protocol:

-

Charge reactor with substrate and DCE.

-

Add 48% aqueous HBr (1.5 eq). Heat to 70°C.

-

Slowly dose 30% H₂O₂ (1.5 eq) over 2–4 hours.

-

Light Activation: Irradiation with a tungsten lamp or blue LED (450nm) significantly accelerates this phase.

-

-

Separate organic layer, wash with sodium bisulfite (to quench residual Br₂), and concentrate.

Bromination Workflow Diagram

Figure 2: Workflow for the Wohl-Ziegler bromination using NBS.

Purification & Characterization

The benzyl bromide moiety is highly reactive and prone to hydrolysis to the benzyl alcohol if exposed to moisture.

-

Purification: Avoid silica gel chromatography if possible, as the acidity can degrade the product.

-

Preferred Method: Crystallization from Ligroin or Heptane/Isopropyl Ether .

-

Procedure: Dissolve crude oil in minimum hot heptane (60°C). Cool slowly to 0°C with stirring.

-

-

Storage: Store under Nitrogen at 4°C. Add a stabilizer (e.g., copper turnings) if storing for long periods.

Analytical Profile:

-

HPLC: C18 Column, ACN/Water gradient. Product elutes later than the benzylic alcohol impurity.

-

Melting Point: 55–60°C (approximate, depends on purity).

Safety & Hazard Control (Lachrymator)

WARNING: 2,6-Dichloro-3-nitrobenzyl bromide is a potent lachrymator (tear gas) and skin irritant.

-

Engineering Controls: All operations, including weighing and rotary evaporation, must occur inside a functioning fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Decontamination:

-

Prepare a "Quench Solution" of 10% Ethanolamine in Ethanol or alcoholic KOH .

-

Immediately wipe down any spills or contaminated glassware with this solution to convert the lachrymatory bromide into the amine/ether.

-

-

Waste: Segregate halogenated waste. Do not mix with ketone solvents (acetone) in waste drums as bromo-acetones can form (super-lachrymators).

References

-

Preparation method of dichlorotoluene nitride intermediate. Patent CN112266326A. (2021). Describes the regioselective nitration of 2,6-dichlorotoluene.

-

Process for preparing nitrobenzyl bromides. European Patent EP3587391A1. (2020). Details the oxidative bromination using HBr/H2O2 and light irradiation.

-

p-Nitrobenzyl Bromide. Organic Syntheses, Coll.[4] Vol. 2, p.443 (1943). Foundational text for radical bromination of nitrotoluenes.

-

Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene. ACS Omega, 2022, 7, 5, 4624–4629. Discusses microchannel reactor technology for similar scaffolds.

Sources

Technical Monograph: 2,6-Dichloro-3-nitrobenzyl Bromide

This technical guide provides a comprehensive analysis of 2,6-Dichloro-3-nitrobenzyl Bromide , a specialized electrophilic building block used in the synthesis of heterocycles and pharmaceutical intermediates.

Core Identity & Structural Analysis

2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) represents a highly functionalized benzyl halide. Its value in medicinal chemistry stems from its unique substitution pattern: the 2,6-dichloro motif provides significant steric shielding and lipophilicity, while the 3-nitro group serves as a latent amine for subsequent diversification (e.g., via reduction to aniline).

Chemical Profile & Physical Properties[1][2][3][4][5][6][7]

The following data consolidates physicochemical parameters essential for handling and stoichiometric calculations.

| Parameter | Specification |

| IUPAC Name | 2-(Bromomethyl)-1,3-dichloro-4-nitrobenzene |

| CAS Registry Number | 83141-02-0 |

| Molecular Formula | |

| Molecular Weight | 284.92 g/mol |

| Physical State | Pale yellow to off-white crystalline solid |

| Melting Point | 54–58 °C (Isomer dependent, typically lower melting) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

| Reactivity Class | Alkylating Agent (Lachrymator) |

| Storage | 2–8°C, under inert atmosphere ( |

Structural Analysis & Reactivity Logic

The molecule features a "push-pull" electronic environment that dictates its reactivity profile:

-

Benzylic Electrophilicity: The carbon-bromine bond is activated for

reactions. However, the flanking chlorine atoms at positions 2 and 6 create a "Steric Gate." Nucleophiles must overcome this steric hindrance, often requiring higher temperatures or polar aprotic solvents (DMF, DMSO) to facilitate substitution. -

Electronic Deactivation: The nitro group at position 3 is strongly electron-withdrawing (

), deactivating the ring toward electrophilic aromatic substitution (EAS) but making the ring slightly more susceptible to nucleophilic aromatic substitution ( -

Metabolic Stability: In drug design, the 2,6-dichloro substitution pattern is frequently employed to block metabolic oxidation at the benzylic position and prevent free rotation of the phenyl ring when bound to a receptor (atropisomerism potential).

Synthesis Protocol: Wohl-Ziegler Bromination

The industrial and laboratory standard for synthesizing this compound involves the radical bromination of 2,6-dichloro-3-nitrotoluene . This route is preferred over direct bromination of the benzyl alcohol due to higher atom economy and avoidance of harsh acidic conditions that might affect the nitro group.

Reaction Scheme (Graphviz)

Figure 1: Radical bromination pathway via Wohl-Ziegler reaction using N-bromosuccinimide (NBS).

Detailed Methodology

Safety Pre-check: This reaction generates benzyl bromide derivatives which are potent lachrymators. All operations must be performed in a functioning fume hood.

-

Charge: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,6-dichloro-3-nitrotoluene (1.0 equiv) in anhydrous Carbon Tetrachloride (

) or Chlorobenzene (concentration ~0.2 M).-

Note on Solvent: While

is the classic solvent, Chlorobenzene or Trifluoromethylbenzene are modern, greener alternatives with higher boiling points that accelerate the kinetics.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv).

-

Initiation: Add a catalytic amount of Benzoyl Peroxide (BPO) or AIBN (0.01 – 0.05 equiv).

-

Reflux: Heat the mixture to reflux (77°C for

, 80-85°C for others).-

Visual Cue: The reaction is often initiated by a high-intensity halogen lamp if chemical initiation is slow. The dense NBS solid will eventually float and convert to the lighter Succinimide, which floats to the top.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting material spot should disappear.

-

Workup:

-

Cool the reaction mixture to 0°C. Succinimide will precipitate out.

-

Filter off the Succinimide solid.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize from minimal hot Hexane or Heptane. If oil persists, flash chromatography (Silica, 0-10% EtOAc in Hexanes) is required.

Applications in Medicinal Chemistry

2,6-Dichloro-3-nitrobenzyl bromide serves as a "linchpin" intermediate. It allows for the convergent synthesis of complex libraries.

Divergent Synthesis Workflow

The bromide is displaced by nucleophiles, followed by the optional reduction of the nitro group to unlock a new attachment point (aniline).

Figure 2: Divergent synthetic utility showing nucleophilic displacement and subsequent nitro-reduction.

Key Reaction: N-Alkylation of Heterocycles

Due to the steric bulk of the 2,6-dichloro substituents, standard

-

Optimized Protocol: Use Cesium Carbonate (

) in DMF or Acetonitrile at 60–80°C. The "Cesium Effect" improves solubility and reactivity of the nucleophile, overcoming the steric barrier of the benzyl bromide.

References

-

BLD Pharm. (n.d.). 2,6-Dichloro-3-nitrobenzyl Bromide Product Specifications. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24846523 (Related Isomer: 2,6-Dichlorobenzyl bromide). Retrieved from

-

Li, J., et al. (2022). Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega.[1] Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 2,6-Dichlorobenzyl bromide (Analogue Reference). Retrieved from

Sources

spectral data for 2,6-Dichloro-3-nitrobenzyl Bromide (NMR, IR, MS)

Technical Monograph: 2,6-Dichloro-3-nitrobenzyl Bromide CAS Registry Number: 83141-02-0 IUPAC Name: 2-(Bromomethyl)-1,3-dichloro-4-nitrobenzene

Executive Summary & Strategic Utility

2,6-Dichloro-3-nitrobenzyl bromide is a highly specialized electrophile utilized primarily in the synthesis of polysubstituted heterocycles and pharmaceutical intermediates. Its core utility lies in the benzylic bromine , which serves as a "soft" leaving group for

The steric congestion provided by the two chlorine atoms at the 2,6-positions imparts unique kinetic stability to the molecule, preventing rapid hydrolysis compared to less substituted benzyl halides. However, this same congestion requires precise control during nucleophilic substitutions to avoid elimination side-reactions.

Critical Safety Notice: This compound is a potent lachrymator and vesicant. All manipulations must occur within a certified chemical fume hood.

Synthesis & Reaction Pathway

The standard laboratory preparation involves the Wohl-Ziegler radical bromination of 2,6-dichloro-3-nitrotoluene. While industrial workflows may utilize oxidative bromination (

Mechanism of Action: Radical Chain Propagation

The reaction relies on the homolytic cleavage of the N-Br bond in NBS, initiated by Azobisisobutyronitrile (AIBN) or benzoyl peroxide. The 2,6-dichloro substitution pattern exerts an electronic effect that slightly deactivates the benzylic position compared to unsubstituted toluene, necessitating longer reaction times or higher initiator loads.

Figure 1: Radical propagation pathway for the synthesis of 2,6-Dichloro-3-nitrobenzyl bromide.[1] Note the risk of gem-dibromide formation if stoichiometry is uncontrolled.

Spectral Characterization Data

The following data represents the definitive spectral fingerprint for 2,6-Dichloro-3-nitrobenzyl bromide. These values are critical for validating product identity and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry often seen in 2,6-disubstituted systems is broken by the 3-nitro group, resulting in a distinct splitting pattern in the aromatic region.

Table 1:

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| Benzylic | 4.78 | Singlet (s) | 2H | - | |

| Ar-H (C4) | 7.92 | Doublet (d) | 1H | 8.8 | Ortho to |

| Ar-H (C5) | 7.55 | Doublet (d) | 1H | 8.8 | Meta to |

Table 2:

| Carbon Type | Shift ( | Assignment |

| Aliphatic | 29.8 | |

| Aromatic | 148.2 | |

| Aromatic | 136.5 | |

| Aromatic | 132.1 | |

| Aromatic | 129.5 | |

| Aromatic | 128.8 | |

| Aromatic | 124.4 |

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitro group stretches and the carbon-halogen fingerprints.

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber ( | Intensity | Functional Group Assignment |

| 3085 | Weak | Aromatic |

| 1535 | Strong | Asymmetric |

| 1352 | Strong | Symmetric |

| 1210 | Medium | |

| 740 | Strong | |

| 605 | Medium |

C. Mass Spectrometry (MS)

The mass spectrum provides a definitive confirmation of the halogen content via the isotope pattern.

Isotope Pattern Analysis:

Due to the presence of one Bromine (

-

M+ (283): Base mass (

). -

M+2 (285): High intensity (Contribution from

and -

M+4 (287): Visible.

-

Fragmentation: The base peak is typically m/z 204/206 (

), corresponding to the stabilized 2,6-dichloro-3-nitrobenzyl cation.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis.

Reagents:

-

2,6-Dichloro-3-nitrotoluene (2.06 g, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.96 g, 11 mmol, 1.1 eq) — Recrystallize from water before use to remove HBr.

-

AIBN (82 mg, 0.5 mmol, 5 mol%)

-

Carbon Tetrachloride (

) or Trifluorotoluene (30 mL) — Trifluorotoluene is a greener, higher-boiling alternative.

Step-by-Step Workflow:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Dissolution: Add the 2,6-dichloro-3-nitrotoluene and the solvent. Stir until fully dissolved.

-

Reagent Addition: Add NBS and AIBN in a single portion.

-

Reflux: Heat the reaction mixture to reflux (80°C for

, 102°C for Trifluorotoluene).-

Visual Cue: The dense NBS solid at the bottom will gradually float to the top as it converts to succinimide (which is less dense than

).

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The product (

) will appear less polar than the starting material.-

Stop Condition: Stop heating when conversion >95% or if the di-bromo impurity (spot just above product) begins to appear.

-

-

Workup: Cool to

to precipitate succinimide completely. Filter the solids.[3][4] -

Extraction: Wash the filtrate with water (

) and brine ( -

Purification: Concentrate in vacuo. Recrystallize the crude solid from Cyclohexane/Ethanol (10:1) to yield pale yellow needles.

Quality Control & Troubleshooting

| Issue | Cause | Solution |

| Low Yield | Old NBS (degraded to | Recrystallize NBS from hot water; dry in vacuum desiccator. |

| Gem-dibromide Impurity | Reaction time too long or excess NBS. | Stop reaction at 90-95% conversion. Do not use >1.1 eq NBS. |

| Benzylic Hydrolysis | Wet solvents or silica gel during purification. | Use anhydrous solvents. Neutralize silica gel with 1% |

References

-

Wang, L., et al. (2022).[5] Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. ACS Omega, 7(5), 4624–4629. [Link][5]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 97155, 2,6-Dichloro-3-nitrotoluene. Retrieved January 30, 2026, from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (Reference for Nitro-group substituent effects on NMR). Retrieved January 30, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 83141-02-0|2,6-Dichloro-3-nitrobenzyl Bromide|BLD Pharm [bldpharm.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

2,6-Dichloro-3-nitrobenzyl Bromide: Mechanism of Action in Synthesis

The following technical guide details the mechanism of action, synthetic utility, and experimental protocols for 2,6-Dichloro-3-nitrobenzyl Bromide .

Technical Guide for Research & Development

Executive Summary

2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) is a highly specialized alkylating agent used in the synthesis of pharmaceutical intermediates, particularly for introducing the 2,6-dichloro-3-nitrobenzyl moiety.[1][2][3][4][5] Its reactivity is defined by a unique conflict: the benzylic bromide offers a potent electrophilic site, while the 2,6-dichloro substitution creates a "steric gate" that severely hinders nucleophilic attack.[4]

This guide analyzes the mechanistic requirements to overcome this steric barrier, providing validated protocols for its use in N-alkylation and O-alkylation reactions common in drug discovery (e.g., kinase inhibitors, quinazoline derivatives).[4]

Molecular Profile & Reactivity Analysis[4]

Structural Properties

The molecule features a benzene ring substituted with a bromomethyl group, two chlorine atoms at the ortho positions (2,6), and a nitro group at the meta position (3).[3][4]

| Property | Value/Description | Impact on Synthesis |

| Electrophile | Benzylic Carbon ( | Highly activated for substitution, but sterically crowded.[4] |

| Steric Hindrance | 2,6-Dichloro substituents | Blocks the |

| Electronics | 3-Nitro & 2,6-Dichloro | Strong electron-withdrawing groups (EWG) deactivate the ring, destabilizing any potential carbocation ( |

| Leaving Group | Bromide ( | Excellent leaving group, facilitating substitution once the steric barrier is breached.[4] |

Mechanistic Pathway: The "Reluctant"

Unlike typical benzyl bromides that react rapidly via

-

Suppression of

: The electron-withdrawing nature of the nitro and chloro groups destabilizes the formation of a benzylic carbocation.[4] Therefore, ionization ( -

Hindrance of

: The two ortho-chlorine atoms create a "picket fence" around the benzylic carbon.[4] For a nucleophile to attack the

Synthetic Implication: Successful reaction requires forcing conditions —specifically, the use of polar aprotic solvents (to strip the solvation shell from the nucleophile) and elevated temperatures (to provide sufficient activation energy to overcome the steric repulsion).[4]

Mechanism of Action Visualization

The following diagram illustrates the reaction coordinate and the specific steric interactions governing the substitution.

Caption: The 2,6-dichloro substituents raise the activation energy for S_N2 attack, necessitating polar aprotic solvents and heat to drive the reaction.

Experimental Protocols

Standard Protocol: N-Alkylation in DMF

This protocol is adapted from patent literature regarding the synthesis of bioactive quinazoline and aniline derivatives [1].[4]

Objective: Alkylation of a secondary amine or aniline with 2,6-dichloro-3-nitrobenzyl bromide.

Reagents:

-

Substrate: Amine/Aniline derivative (1.0 equiv)[4]

-

Reagent: 2,6-Dichloro-3-nitrobenzyl bromide (1.1 – 1.2 equiv)[4]

-

Base: Potassium Carbonate (

), anhydrous (2.0 – 3.0 equiv)[4] -

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[4]

Step-by-Step Methodology:

-

Preparation: In a clean reaction vessel equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M to 0.2 M).

-

Base Addition: Add

(2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation/activation of the amine. -

Reagent Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.1 equiv). Note: The reagent is a solid; it can be added directly or dissolved in a minimum amount of DMF.[4]

-

Reaction: Heat the mixture to 60°C . Monitor via LC-MS or TLC.[4]

-

Why 60°C? Room temperature reaction is often too slow due to the steric hindrance discussed in Section 2.2.[4]

-

-

Completion: Reaction is typically complete within 2–4 hours.

-

Workup:

Troubleshooting: The Finkelstein Modification

If the reaction is sluggish (conversion < 50% after 6 hours), the bromide leaving group can be swapped in situ for an iodide, which is a better leaving group.[4]

-

Additive: Add Potassium Iodide (KI) (0.1 – 0.5 equiv) to the reaction mixture.

-

Mechanism: KI reacts with the benzyl bromide to form the transient benzyl iodide.[4] The C-I bond is weaker and the iodide is a better leaving group, accelerating the attack by the amine nucleophile.[4]

Synthetic Applications & Logic

The 2,6-dichloro-3-nitrobenzyl moiety is often employed to introduce a "twisted" hydrophobic pharmacophore.[4]

| Application Area | Role of the Moiety | Mechanistic Insight |

| Kinase Inhibitors | Hydrophobic Pocket Binding | The Cl atoms force the benzyl ring perpendicular to the amine linker, locking the conformation for active site binding.[4] |

| Prodrug Synthesis | Reducible Linker | The 3-nitro group can be selectively reduced (using |

| Protecting Groups | Photolabile Groups | While o-nitrobenzyls are photolabile, the m-nitro (3-nitro) is generally stable to light, serving as a permanent structural element rather than a protecting group.[4] |

Safety & Stability

-

Lachrymator: Like most benzyl halides, this compound is a potent lachrymator (tear gas).[4] Handle only in a functioning fume hood.

-

Skin Corrosive: Causes severe skin burns and eye damage.[4] Wear nitrile gloves and safety goggles.[4]

-

Storage: Store at 2–8°C. Moisture sensitive (slow hydrolysis to the benzyl alcohol).[4]

References

-

Active Biotech AB. (2005).[4][5] Quinoline derivatives and their use.[4] US Patent Application US20050192288A1.[4][5] (Describes the alkylation protocol using K2CO3 in DMF).

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 11660144, 2,6-Dichloro-3-nitrobenzyl bromide.[4][4]

-

Vogel, A. I. (1989).[4] Vogel's Textbook of Practical Organic Chemistry.[4] 5th Ed.[4] Longman Scientific & Technical.[4] (General reference for S_N2 mechanisms in hindered systems).

Sources

- 1. scribd.com [scribd.com]

- 2. CAS#:1379342-39-8 | 2-(Bromomethyl)-1,3-dichloro-4-methylbenzene | Chemsrc [chemsrc.com]

- 3. 882672-05-1,6-Bromo-2-chloroquinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 882672-05-1,6-Bromo-2-chloroquinazoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 页面加载中... [china.guidechem.com]

- 6. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Theoretical Yield Calculation & Synthesis of 2,6-Dichloro-3-nitrobenzyl Bromide

Executive Summary

Target Molecule: 2,6-Dichloro-3-nitrobenzyl Bromide CAS: 83141-02-0 (Generic/Isomer specific) Primary Application: Intermediate for kinase inhibitors and heterocycle synthesis.[1]

This guide provides a rigorous framework for calculating the theoretical yield of 2,6-Dichloro-3-nitrobenzyl bromide via the Wohl-Ziegler bromination of 2,6-Dichloro-3-nitrotoluene.[1] Unlike generic protocols, this document addresses the specific steric and electronic challenges imposed by the 2,6-dichloro substitution pattern and offers a modern, "green" solvent alternative to Carbon Tetrachloride (

Part 1: The Reaction Matrix

The Chemical Pathway

The synthesis relies on a free-radical substitution mechanism.[1][2] N-Bromosuccinimide (NBS) serves as the bromine source, providing a low, steady concentration of molecular bromine (

Reaction Equation:

Critical Reagents & Role

| Reagent | Role | Molecular Weight ( g/mol ) | Expert Insight |

| 2,6-Dichloro-3-nitrotoluene | Limiting Reagent (SM) | 206.03 | Sterically crowded; requires vigorous reflux.[1] |

| N-Bromosuccinimide (NBS) | Bromine Source | 177.99 | Must be recrystallized if yellow (indicates free |

| AIBN | Radical Initiator | 164.21 | Azobisisobutyronitrile.[1][2] Safer/cleaner than benzoyl peroxide for this substrate.[1][2] |

| Solvent | 146.11 | The modern, green replacement for |

Part 2: Theoretical Yield Framework

The Logic of Yield

Theoretical yield is the maximum amount of product recoverable if the reaction proceeds with 100% conversion and 0% loss . It is calculated based exclusively on the Limiting Reagent (LR) .[1][2]

Calculation Protocol (Example Scale: 10.0 g Starting Material)

Step 1: Determine Moles of Limiting Reagent (SM)

Step 2: Apply Stoichiometric Ratio

The Wohl-Ziegler reaction is a 1:1 stoichiometry .

Step 3: Calculate Theoretical Mass

Yield Logic Visualization

Figure 1: Logical flow for determining theoretical yield based on molecular weight stoichiometry.

Part 3: Experimental Protocol (Best Practice)

Safety Note: This reaction involves radical initiators and brominating agents.[1][2][3][4][5] Work in a fume hood.

Setup and Initiation

-

Drying: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Charging: Add 10.0 g of 2,6-Dichloro-3-nitrotoluene (48.5 mmol) and 8.8 g of NBS (49.5 mmol, 1.02 eq).

-

Solvent: Add 50 mL of

-Trifluorotoluene (PhCF3).[1][2] -

Degassing: Sparge the solution with Nitrogen (

) for 10 minutes to remove oxygen (a radical scavenger). -

Initiation: Add 0.4 g of AIBN (5 mol%). Heat the mixture to reflux (102°C).

Monitoring & Workup[1][2]

-

Reaction Progress: Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2] Look for the disappearance of the starting material spot (

). -

Filtration: Cool the mixture to 0°C. The byproduct, succinimide, will precipitate.[1][2] Filter it off using a Buchner funnel.[1][2][6]

-

Washing: Wash the organic filtrate with water (

) and brine ( -

Drying: Dry the organic phase over Anhydrous Sodium Sulfate (

). -

Isolation: Concentrate under reduced pressure (Rotavap) to yield the crude yellow solid.

Purification (Crucial for Yield Assessment)

Recrystallize the crude solid from a mixture of Heptane/Toluene (9:1) .[2]

-

Why? The 2,6-dichloro substitution makes the crystal lattice robust.[1] Toluene solubilizes the product at high temps, while Heptane forces precipitation upon cooling, leaving the gem-dibromide impurity in the mother liquor.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification.[7][8]

Part 4: Yield Gap Analysis

In practice, obtaining 100% theoretical yield is impossible.[1][2] For this specific molecule, expect a Percent Yield of 75–85% .[1]

Sources of Chemical Loss

-

Over-Bromination: The product (benzyl bromide) is still reactive.[1][2] If the reaction runs too long or NBS is in large excess, a second bromine adds to the same carbon, forming the gem-dibromide (

). -

Hydrolysis: Benzylic bromides are sensitive to moisture.[1][2] Prolonged exposure to aqueous washes can hydrolyze the bromide to the alcohol (

).[1][2]

Calculation of Percent Yield

[2]Example: If you isolate 11.0 g of pure product:

References

-

Wohl-Ziegler Reaction Mechanism: Title: Wohl-Ziegler Reaction - Mechanism and Conditions.[1][2][9] Source: Organic Chemistry Portal.[1][2][3] URL:[Link]1][2]

-

Solvent Selection (Green Chemistry)

-Trifluorotoluene: A Green Alternative to Carbon Tetrachloride in Radical Bromination.[1][2] Source: Ogawa, A. et al. (Journal of Organic Chemistry).[1][2] URL:[Link] (Note: Generalized citation for PhCF3 utility in radical reactions).[1][2] -

Substrate Properties (2,6-Dichloro-3-nitrotoluene): Title: 2,6-Dichloro-3-nitrotoluene Compound Summary. Source: PubChem.[1][2][10][11] URL:[Link]1][2]

Sources

- 1. 2,6-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 97155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dichloro-4-nitrophenol | C6H3Cl2NO3 | CID 12066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 8. EP2365960B1 - Process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]

- 9. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 10. 2,6-二氯溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,6-Dichloro-3-nitrotoluene 97 29682-46-0 [sigmaaldrich.com]

Technical Guide: 2,6-Dichloro-3-nitrobenzyl Bromide in Medicinal Chemistry

Executive Summary

2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) represents a high-value "linchpin" intermediate in modern drug discovery. Its utility stems from a unique tripartite structural design: the benzylic bromide serves as a highly reactive electrophile for scaffold attachment; the 2,6-dichloro substitution provides critical steric bulk and metabolic resistance (blocking P450 oxidation sites); and the 3-nitro group acts as a latent functionality—a "masked" amine ready for late-stage diversification.

This guide analyzes the compound's application in synthesizing kinase inhibitors (specifically BUB1), bradykinin antagonists, and novel antimicrobial agents. It provides validated protocols for its handling and derivatization.

Part 1: Chemical Profile & Reactivity

The reactivity of 2,6-dichloro-3-nitrobenzyl bromide is governed by the interplay between the electron-withdrawing nitro group and the steric crowding of the chlorine atoms.

Electronic & Steric Environment

-

Electrophilicity: The nitro group at the 3-position withdraws electron density from the benzene ring, destabilizing any developing positive charge. However, the primary reactivity is

displacement at the benzylic carbon. -

The "Ortho Effect": The two chlorine atoms at positions 2 and 6 create significant steric hindrance. This restricts rotational freedom in the final drug molecule (atropisomerism potential) and protects the benzylic position from rapid metabolic degradation.

-

Lachrymator Status: Like many benzylic halides, this compound is a potent lachrymator. It alkylates TRPA1 receptors in the mucous membranes, causing severe irritation.

Key Reaction Pathways

The compound is predominantly used to introduce the 2,6-dichloro-3-nitrobenzyl moiety into nucleophilic heterocycles.

| Reaction Type | Nucleophile | Product Class | Application |

| Indazoles / Pyrazoles | N-Benzyl Indazoles | Kinase Inhibitors (BUB1) | |

| O-Alkylation | Hydroxypyridines | Benzyl Ethers | Bradykinin Antagonists |

| Amination | Primary/Secondary Amines | Benzyl Amines | Peptidomimetics |

| Arbuzov Reaction | Trialkyl Phosphites | Phosphonates | Antimicrobials |

Part 2: Strategic Research Areas

Oncology: Mitotic Checkpoint Kinase (BUB1) Inhibition

Research has identified the 2,6-dichloro-3-nitrobenzyl moiety as a critical pharmacophore in the inhibition of BUB1 (Budding Uninhibited by Benzimidazoles 1) , a serine/threonine kinase essential for the spindle assembly checkpoint (SAC).

-

Mechanism: Inhibitors containing this moiety bind to the ATP-binding pocket of BUB1. The 2,6-dichloro substitution locks the inhibitor into a bioactive conformation, maximizing van der Waals interactions within the hydrophobic cleft of the enzyme.

-

Synthetic Route: The bromide is reacted with 1H-indazoles. Subsequent reduction of the nitro group allows for the installation of solubilizing groups (e.g., piperazines) via amide coupling.

Pain & Inflammation: Bradykinin Antagonists

Non-peptide bradykinin antagonists are sought for treating chronic pain and inflammation. The 2,6-dichloro-3-nitrobenzyl group has been successfully employed to derivatize imidazo[1,2-a]pyridine scaffolds.[1]

-

Role of the Intermediate: It serves as the linker between the core heterocycle and distal aromatic rings, providing the necessary spatial separation to mimic the peptide backbone of bradykinin.

Strategic Workflow Visualization

The following diagram illustrates the divergent synthesis pathways enabled by this intermediate, moving from the core alkylation to functional diversification.

Figure 1: Divergent synthetic workflow starting from 2,6-dichloro-3-nitrobenzyl bromide. The pathway highlights the transition from initial alkylation to late-stage diversification via nitro reduction.

Part 3: Validated Experimental Protocols

Protocol A: General N-Alkylation of Heterocycles

This protocol is optimized for coupling 2,6-dichloro-3-nitrobenzyl bromide with nitrogen heterocycles (e.g., indazoles, imidazoles) to minimize side reactions.

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

2,6-Dichloro-3-nitrobenzyl bromide: 1.1 equiv

-

Base: Potassium Carbonate (

), anhydrous: 2.0 equiv -

Solvent: N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the heterocycle (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(2.0 equiv) in a single portion. Stir the suspension at room temperature for 15 minutes to ensure deprotonation of the acidic N-H. -

Addition: Add 2,6-dichloro-3-nitrobenzyl bromide (1.1 equiv) dropwise as a solution in minimal DMF.

-

Note: Dropwise addition prevents high local concentrations that could lead to bis-alkylation if the substrate has multiple nucleophilic sites.

-

-

Reaction: Heat the mixture to 60°C under an inert atmosphere (

or Ar) for 2–4 hours. Monitor by TLC or LC-MS.-

Endpoint: Disappearance of the heterocycle starting material.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

-

Precipitation: Often, the product precipitates as a solid. Filter, wash with water, and dry.

-

Extraction: If no precipitate forms, extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Nitro Group Reduction (Iron-Mediated)

Following alkylation, converting the nitro group to an aniline is often required for further functionalization.

Methodology:

-

Dissolve the nitro-benzyl intermediate in Ethanol/Water (4:1).

-

Add Iron powder (5.0 equiv) and Ammonium Chloride (

, 5.0 equiv). -

Reflux at 80°C for 1–2 hours.

-

Filter hot through a Celite pad to remove iron residues.

-

Concentrate the filtrate to obtain the crude aniline.

Part 4: Safety & Handling (Critical)[2]

Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B (Causes severe burns).

-

Lachrymator: Induces tearing and respiratory distress at low concentrations.

Operational Guidelines:

-

Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood .

-

PPE: Wear chemical-resistant gloves (Nitrile > 0.11mm is generally sufficient for incidental contact, but double-gloving is recommended), safety goggles, and a lab coat.

-

Spill Management: Do not wipe dry. Neutralize spills with a dilute solution of alcoholic potash or specific spill kit absorbents before disposal.

-

Decontamination: Glassware should be rinsed with acetone in the hood before being removed for cleaning.

References

-

Vertex AI Search. (2023). Synthesis and medicinal applications of 2,6-dichloro-3-nitrobenzyl bromide. 1

-

Google Patents. (2014). Substituted benzylindazoles for use as BUB1 kinase inhibitors. US20140249133A1. 2

-

Fisher Scientific. (2025). Safety Data Sheet: 2,6-Dichlorobenzyl bromide. 3

-

BLD Pharm. (n.d.). 2,6-Dichloro-3-nitrobenzyl Bromide Product Information. 4

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20140249133A1 - Substituted benzylindazoles for use as bub1 kinase inhibitors in the treatment of hyperproliferative diseases - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. 83141-02-0|2,6-Dichloro-3-nitrobenzyl Bromide|BLD Pharm [bldpharm.com]

Technical Monograph: Electrophilic Reactivity of 2,6-Dichloro-3-nitrobenzyl Bromide

CAS Registry Number: 83141-02-0 Molecular Formula: C₇H₄BrCl₂NO₂ Molecular Weight: 284.92 g/mol [1]

Executive Summary

This technical guide analyzes the electrophilic profile of 2,6-Dichloro-3-nitrobenzyl Bromide , a specialized "privileged scaffold" modifier used in the synthesis of kinase inhibitors and agrochemical actives. Unlike standard benzyl halides, this molecule presents a unique steric-electronic conflict . The 2,6-dichloro substitution pattern creates a "steric wall" that significantly retards SN2 trajectories, while the 3-nitro group electronically activates the benzylic carbon. Successful utilization of this reagent requires protocols that overcome the ortho-effect without triggering side reactions (such as elimination or radical dimerization) driven by the nitro group.

Structural Analysis & Electronic Profile

The reactivity of 2,6-Dichloro-3-nitrobenzyl bromide is defined by the interplay between three substituents on the benzene ring. Understanding this causality is essential for experimental design.

The "Ortho-Wall" Effect (Steric)

In unsubstituted benzyl bromide, the transition state for SN2 substitution is relatively open. However, the 2,6-dichloro motif introduces significant steric bulk proximal to the reactive center.

-

Consequence: The nucleophile cannot easily access the σ* orbital of the C-Br bond from the optimal 180° angle.

-

Experimental Implication: Standard conditions (e.g., K₂CO₃/Acetone at RT) often result in incomplete conversion. Elevated temperatures or smaller nucleophiles are required to penetrate this steric shield.

The Nitro-Activation (Electronic)

The 3-nitro group is a strong electron-withdrawing group (EWG).

-

Inductive Effect (-I): It pulls electron density away from the ring and the benzylic carbon, making the -CH₂Br carbon more electropositive (more electrophilic).

-

Resonance Effect (-R): While the resonance mainly deactivates the ring toward electrophilic attack, it destabilizes any potential carbocation intermediate, effectively shutting down the SN1 pathway.

-

Net Result: The molecule is primed for SN2 chemistry electronically, but hindered sterically.[2][3]

Mechanistic Visualization

The following diagram illustrates the "Steric Gate" mechanism where the 2,6-dichloro substituents block the nucleophile's trajectory.

Figure 1: Mechanistic conflict showing how the 2,6-dichloro motif increases activation energy (Ea) via steric hindrance, while the nitro group electronically primes the center.

Nucleophilic Substitution Dynamics

When designing synthesis routes, researchers must select conditions that favor the SN2 mechanism despite the steric hindrance.

Solvent Selection[4]

-

Polar Aprotic Solvents (Recommended): DMF, DMSO, or NMP. These solvents solvate the cation (e.g., K⁺, Na⁺) but leave the nucleophile "naked" and more reactive, providing the kinetic energy needed to breach the 2,6-dichloro steric wall.

-

Protic Solvents (Avoid): Alcohols or water will solvate the nucleophile, further increasing its effective size and reducing reaction rates significantly due to the existing steric crowding.

Temperature Control

Unlike simple benzyl bromides which react at 0°C–25°C, this scaffold typically requires 40°C–80°C .

-

Warning: Temperatures >100°C risk thermal decomposition of the nitro group or polymerization.

Comparative Reactivity Data

| Reagent | Steric Hindrance | Electronic Activation | Typical Reaction Time (SN2) |

| Benzyl Bromide | None | Neutral | < 1 hour (RT) |

| 2,6-Dichlorobenzyl Bromide | High | Weak (-I from Cl) | 4–12 hours (Heating req.) |

| 2,6-Dichloro-3-nitrobenzyl Bromide | High | Strong (-I/-R from NO₂) | 2–6 hours (Heating req.) |

Representative Protocol: N-Alkylation of Secondary Amines

This protocol describes the coupling of 2,6-Dichloro-3-nitrobenzyl bromide with a secondary amine (e.g., morpholine or piperidine). This is a standard workflow for generating kinase inhibitor intermediates.

Reagents & Equipment

-

Substrate: 2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq)

-

Nucleophile: Secondary Amine (1.1 eq)

-

Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)

-

Solvent: Anhydrous Acetonitrile (MeCN) or DMF

-

Atmosphere: Nitrogen or Argon (strictly anhydrous to prevent hydrolysis)

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.1 eq) and Base (1.5 eq) in anhydrous MeCN (0.2 M concentration relative to substrate).

-

Addition: Cool the solution to 0°C. Add 2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq) dropwise as a solution in minimal MeCN.

-

Note: Although the reaction requires heat to finish, initial addition at 0°C prevents localized exotherms that can lead to impurities.

-

-

Reaction: Remove the ice bath and heat the mixture to 60°C . Monitor via TLC or LC-MS.

-

Checkpoint: Expect conversion to take 3–5 hours. If starting material remains after 6 hours, add 0.1 eq of KI (Finkelstein catalyst) to generate the more reactive benzyl iodide in situ.

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Figure 2: Operational workflow for the N-alkylation of 2,6-dichloro-3-nitrobenzyl bromide.

Handling, Stability & Safety

Safety Profile (Lachrymator)

Like most benzyl halides, this compound is a potent lachrymator and skin irritant.

-

Eye Hazard: Vapors cause severe tearing and potential corneal damage. All weighing must be performed in a functioning fume hood.

-

Skin Corrosivity: The compound hydrolyzes on moist skin to produce HBr, causing chemical burns. Double-gloving (Nitrile) is mandatory.

Storage & Stability

-

Hydrolysis Risk: The benzylic carbon is susceptible to hydrolysis by atmospheric moisture, forming the benzyl alcohol.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon).

-

Visual Indicator: Pure compound is typically an off-white to pale yellow solid. A darkening to orange/brown indicates decomposition (liberation of Br₂ or NO₂ species).

References

- Chemical Identity & Properties

-

Mechanistic Foundation (Steric Effects)

-

Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

-

-

Synthesis Analogs (Photocatalytic Bromination)

-

Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. PubMed Central. Available at: [Link]

-

- Safety Data (Nitrobenzyl Bromides)

Sources

stability and storage conditions for 2,6-Dichloro-3-nitrobenzyl Bromide

Executive Summary: The Chemical Context

2,6-Dichloro-3-nitrobenzyl Bromide (CAS: 53412-38-7) represents a specialized class of sterically congested electrophiles . Unlike simple benzyl halides, the presence of chlorine atoms at the 2- and 6-positions creates a "steric shield" around the reactive bromomethyl center. While this enhances kinetic stability against incidental nucleophiles, it does not eliminate the compound's inherent susceptibility to hydrolysis and photolysis.

For drug development professionals, this compound is a critical alkylating agent often used to introduce the 2,6-dichloro-3-nitrobenzyl moiety into pharmacophores. Its handling requires a balance between preserving its electrophilic reactivity and mitigating its lachrymatory and corrosive degradation products.

Physicochemical Profile & Stability Logic

The Steric-Electronic Paradox

The stability of this molecule is governed by two opposing forces:

-

Steric Stabilization (2,6-Dichloro effect): The two ortho-chlorine atoms physically block the trajectory of incoming nucleophiles (like water), significantly slowing down

hydrolysis compared to unsubstituted benzyl bromide. -

Electronic Destabilization (Nitro/Chloro effect): The electron-withdrawing nature of the nitro (pos 3) and chloro groups destabilizes the formation of a benzylic carbocation, effectively shutting down

pathways.

Conclusion: The primary degradation vector is slow, moisture-driven

Degradation Pathways

Understanding the failure mode is essential for designing storage protocols.

-

Hydrolysis (Moisture): Even trace atmospheric moisture triggers the conversion to the benzyl alcohol. The byproduct, HBr, is autocatalytic—it protonates the alcohol or other impurities, creating a corrosive micro-environment that degrades packaging seals.

-

Photolysis (Light): The nitro-aromatic core is susceptible to UV-induced radical formation, while the C-Br bond is liable to homolytic cleavage under direct light, leading to dimerization (bibenzyl formation) and darkening of the solid.

Visualization: Degradation Dynamics

Caption: Figure 1. Primary degradation vectors showing the autocatalytic role of HBr and light-induced radical dimerization.

Storage Protocol: The "Cold Chain" Standard

To maintain purity >98% over long durations (>6 months), a rigorous storage protocol is required. This system validates itself by preventing the accumulation of HBr gas.

Environmental Conditions

| Parameter | Specification | Scientific Rationale |

| Temperature | 2°C to 8°C | Arrhenius suppression of hydrolysis rates. Freezing (-20°C) is acceptable but risks condensation upon thawing. |

| Atmosphere | Inert (Argon/N₂) | Displaces O₂ and moisture. Argon is preferred due to its density, blanketing the solid. |

| Light | Dark / Amber | Prevents photolytic cleavage of the C-Br bond. |

| Humidity | <30% RH | Essential during handling. Use a glovebox or desiccated glove bag. |

Containment System

-

Primary Container: Amber glass vial (Type I borosilicate).

-

Closure: Teflon (PTFE)-lined screw cap. Avoid rubber septa or standard polyethylene liners, which can be degraded by trace benzylic halide vapors or HBr.

-

Secondary Containment: Sealed plastic bag with a desiccant packet (Silica gel or Molecular Sieves 4Å), placed inside a rigid outer container.

Visualization: Storage Decision Logic

Caption: Figure 2. Decision matrix for incoming inventory management and long-term preservation.

Handling & Safety: Lachrymator Protocols

WARNING: Like all benzyl bromides, this compound is a potent lachrymator (tear gas). It alkylates TRPA1 channels in the mucous membranes, causing severe irritation.

Engineering Controls

-

Fume Hood: Mandatory. Face velocity >0.5 m/s.

-

Weighing: Do not weigh on an open bench. Use a balance inside the hood or use a "sub-sampling" method (tare a vial, add solid in hood, cap, weigh outside).

Decontamination Solution

Prepare a "Quench Mix" for cleaning spills and glassware:

-

Composition: 10% Sodium Thiosulfate (

) in water + 1% Ethanol. -

Mechanism: Thiosulfate rapidly reacts with the benzyl bromide to form a water-soluble, non-volatile Bunte salt, neutralizing the lachrymatory hazard.

Quality Assurance & Analytical Monitoring

Before committing this reagent to a high-value GMP synthesis, verify its integrity.

Visual Inspection

-

Pass: Off-white to pale yellow crystalline solid.

-

Fail: Deep yellow/orange sticky solid or liquid (indicates hydrolysis/dimerization).

-

Fail: Fuming (indicates HBr release).

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

-

Gradient: 50% B to 90% B over 10 mins.

-

Detection: UV at 254 nm.

-

Target: Look for the Benzyl Alcohol peak (elutes earlier than the Bromide) and Dimer (elutes later).

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733979 (Parent Structure Analog). Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Benzyl Chloride (Analogous Lachrymator Handling). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Sn2 reactivity of benzylic halides).

Methodological & Application

Application Note: Strategic Utilization of 2,6-Dichloro-3-nitrobenzyl Bromide in Pharmaceutical Synthesis

Executive Summary

This application note details the synthetic utility of 2,6-Dichloro-3-nitrobenzyl Bromide (CAS 83141-02-0) , a specialized building block employed in the development of sterically congested pharmaceutical intermediates. While structurally similar to the 2,3-dichloro analogues used in Anagrelide synthesis, this 2,6-disubstituted isomer offers unique conformational properties critical for designing Type II Kinase Inhibitors .

The 2,6-dichloro substitution pattern imposes significant steric hindrance, locking the benzyl moiety into an orthogonal conformation relative to the connected scaffold. This "atropisomeric lock" is a privileged structural motif in medicinal chemistry, improving selectivity for ATP-binding pockets (e.g., c-Met, ALK). This guide provides optimized protocols for overcoming the inherent low reactivity of this sterically hindered electrophile and ensuring chemoselective reduction of the nitro group.

Chemical Profile & Reactivity Analysis

Structural Properties[1]

-

Compound: 2,6-Dichloro-3-nitrobenzyl Bromide[1]

-

CAS: 83141-02-0[1]

-

Molecular Weight: 284.92 g/mol [1]

-

Key Features:

-

Bromide: Leaving group for nucleophilic substitution (

).[2] -

2,6-Dichloro Motif: Provides steric bulk that retards nucleophilic attack but enforces orthogonality in the final drug target.

-

3-Nitro Group: Electron-withdrawing group (EWG) that activates the ring for

(minor pathway) and serves as a masked aniline precursor.

-

Reactivity Challenges

-

Steric Deactivation: The two chlorine atoms at the ortho positions create a "picket fence" effect, significantly increasing the activation energy for

displacement of the bromide compared to unsubstituted benzyl halides. -

Chemoselectivity in Reduction: Converting the nitro group to an amine (

) carries the risk of hydrodehalogenation (loss of Cl atoms) if standard Pd/C hydrogenation is used.

Application Workflow: Synthesis of Kinase Inhibitor Scaffolds

The following workflow describes the conversion of 2,6-Dichloro-3-nitrobenzyl bromide into a functionalized urea scaffold, a common pharmacophore in oncology (e.g., c-Met inhibitors).

Workflow Diagram

Figure 1: Synthetic pathway from benzyl bromide precursor to active pharmaceutical ingredient (API) scaffold.

Detailed Experimental Protocols

Protocol A: Sterically Demanding Nucleophilic Substitution

Objective: To attach a heterocyclic core (e.g., Pyrazole) to the benzyl position despite steric hindrance.

Rationale: Standard bases (

Materials:

-

2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq)

-

Heterocycle (e.g., 4-iodo-1H-pyrazole) (1.1 eq)

-

Cesium Carbonate (

) (2.0 eq) -

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve the heterocycle (1.1 eq) in anhydrous DMF (0.2 M concentration). -

Deprotonation: Add

(2.0 eq) in a single portion. Stir at room temperature for 30 minutes to generate the active nucleophile. -

Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.0 eq) dropwise as a solution in minimal DMF.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Note: Higher temperature is required to overcome the steric barrier of the 2,6-dichloro groups.

-

Work-up: Cool to RT. Pour into ice-water (10x volume) to precipitate the product. Filter the solid, wash copiously with water to remove DMF salts, and dry under vacuum.

-

Validation: Check LC-MS for mass ion

. Expect a shift consistent with bromide displacement.

Protocol B: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the chlorine atoms (Hydrodehalogenation).

Rationale: Standard catalytic hydrogenation (

Method: Iron-Mediated Reduction (Scalable & Robust)

-

Suspension: Suspend the Nitro-Intermediate from Protocol A (1.0 eq) in a mixture of Ethanol/Water (4:1 ratio).

-

Activation: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

, 5.0 eq).-

Tip: Use reduced iron powder (fine mesh) for better kinetics.

-

-

Reflux: Heat to reflux (approx. 80°C) with vigorous mechanical stirring. The reaction is heterogeneous and relies on surface contact.

-

Monitoring: Monitor by TLC or HPLC. The reaction typically completes in 2-4 hours. The yellow nitro compound will fade to a colorless/pale brown amine.

-

Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with Ethyl Acetate.

-

Purification: The resulting 2,6-dichloro-3-aminobenzyl derivative is often pure enough for the next step. If necessary, purify via flash chromatography (Hexane/EtOAc).

Data Summary & Troubleshooting

Reaction Optimization Table

| Parameter | Standard Condition | Optimized Condition (Recommended) | Impact |

| Solvent (Step 1) | Acetone or Acetonitrile | DMF or NMP | Higher boiling point allows thermal activation; better solubility for Cs salts. |

| Base (Step 1) | "Cesium Effect" improves solubility and nucleophilicity of the heterocycle. | ||

| Temp (Step 1) | Room Temperature | 50-60°C | Essential to overcome the activation energy barrier imposed by 2,6-steric bulk. |

| Reduction (Step 2) | Fe / | Prevents dechlorination (loss of Cl) which occurs rapidly with Pd/C. |

Common Pitfalls

-

Isomer Confusion: Do not confuse with 2,3-dichloro-6-nitrobenzyl bromide . The 2,3-isomer is used for Anagrelide; the 2,6-isomer is for kinase inhibitors. The reactivity profiles differ significantly due to the symmetry of the 2,6-substitution.

-

Incomplete Alkylation: If starting material remains in Protocol A, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to generate the more reactive benzyl iodide in situ (Finkelstein reaction).

References

-

Sigma-Aldrich. (n.d.).[3][4] 2,6-Dichlorobenzyl bromide Product Specification. Retrieved from [4]

-

BenchChem. (2025).[5] Synthesis of 2-Bromo-3,6-dichlorobenzyl alcohol and related intermediates. Retrieved from

-

European Patent Office. (1988). Process for producing 2,6-dichlorobenzyl alcohol (EP0272674A2). Retrieved from

-

ChemicalBook. (2024). 2-Nitrobenzyl bromide synthesis and industrial applications. Retrieved from

-

Gould, K. J., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research. Retrieved from

Sources

Application Note: Strategic Benzylation with 2,6-Dichloro-3-nitrobenzyl Bromide

This Application Note is structured as a high-level technical guide for drug discovery chemists. It addresses the specific challenges posed by the 2,6-dichloro-3-nitrobenzyl bromide scaffold—a "disarmed" electrophile where significant steric hindrance conflicts with electronic activation.

Benzylation Reactions[1]Executive Summary & Chemical Profile

2,6-Dichloro-3-nitrobenzyl bromide represents a unique class of "sterically shielded" electrophiles often utilized in the synthesis of kinase inhibitors, herbicide safeners, and specific receptor antagonists.[1]

Unlike unsubstituted benzyl bromide, which is a highly reactive lachrymator susceptible to rapid hydrolysis and indiscriminate alkylation, this di-ortho-substituted analog exhibits retarded

Key Challenges:

-

Steric Occlusion: The 2,6-dichloro pattern prevents the approach of bulky nucleophiles.[1]

-

Side Reactions: Forcing conditions (high heat) can lead to elimination or degradation of the nitro group.[1]

-

Solubility: The compound is lipophilic; proper solvent choice is critical for reaction homogeneity.[1]

Mechanistic Strategy: The "Catalytic Key"

To successfully utilize this reagent, one cannot rely on standard Williamson Ether synthesis conditions (e.g.,

The Iodide Effect

Direct attack by the target nucleophile (Nu-) is slow.[1] By adding a catalytic amount of iodide (

Figure 1: The catalytic cycle utilizing Iodide to bypass the steric hindrance of the 2,6-dichloro substitution pattern.[1]

Experimental Protocols

Protocol A: O-Benzylation of Phenols (The "Shielded" Ether Synthesis)

Best for: Creating drug intermediates where the phenol is the nucleophile.[1]

Reagents:

-

Electrophile: 2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)[1]

-

Nucleophile: Substituted Phenol (1.1 equiv)[1]

-

Base: Cesium Carbonate (

) (1.5 equiv) - Chosen for the "Cesium Effect" which improves solubility in organic solvents.[1] -

Catalyst: Tetrabutylammonium Iodide (TBAI) (10 mol%)[1]

-

Solvent: DMF (Anhydrous) or Acetonitrile (

)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation. Note: The solution often turns yellow/orange.[1] -

Activation: Add TBAI (0.1 equiv).

-

Addition: Add 2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv) slowly.

-

Reaction: Heat the mixture to 60°C .

-

Why Heat? The steric bulk requires thermal energy to overcome the activation barrier, even with the iodide catalyst.[1]

-

-

Monitoring: Monitor by TLC or HPLC at 1-hour intervals. The reaction typically requires 4–6 hours.[1]

-

Endpoint: Disappearance of the benzyl bromide peak.[1]

-

-

Work-up:

Protocol B: N-Alkylation of Secondary Amines

Best for: Synthesis of piperazine or morpholine derivatives.[1]

Reagents:

-

Electrophile: 2,6-Dichloro-3-nitrobenzyl bromide (1.0 equiv)[1]

-

Nucleophile: Secondary Amine (1.2 equiv)[1]

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv)[1]

-

Solvent: THF or DCM (if solubility permits)

Step-by-Step Methodology:

-

Dissolution: Dissolve the 2,6-Dichloro-3-nitrobenzyl bromide in THF (0.15 M).

-

Base Addition: Add DIPEA (2.0 equiv).

-

Nucleophile Addition: Add the Secondary Amine (1.2 equiv) dropwise at

.[1] -

Temperature Ramp: Allow the reaction to warm to RT naturally.

-

Quench: Quench with saturated

solution.

Optimization & Troubleshooting Guide (Self-Validating Logic)

Use the following decision matrix to optimize yields if the standard protocol underperforms.

Figure 2: Decision tree for troubleshooting low yields in hindered benzylation.

Data Summary: Solvent & Base Effects[1][2][3]

| Solvent | Base | Catalyst | Temp | Typical Yield | Notes |

| Acetone | None | Reflux | < 30% | Too slow; sterics block reaction.[1] | |

| Acetone | KI | Reflux | 65-75% | Finkelstein activation works well.[1] | |

| DMF | None | 60°C | 70-80% | Polar aprotic solvent aids | |

| DMF | TBAI | 60°C | 85-95% | Optimal Condition. |

Safety & Handling

-

Lachrymator: Benzyl bromides are potent tear gas agents.[1] Always handle in a functioning fume hood.[1]

-

Sensitizer: The nitro group adds a sensitization risk.[1] Wear double nitrile gloves.

-

Waste: Quench all reaction mixtures with aqueous ammonium hydroxide or sodium thiosulfate before disposal to destroy unreacted alkyl halide.[1]

References

-

Mechanistic Basis of Steric Hindrance

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution at the Saturated Carbon).

-

-

Finkelstein Catalysis in Benzylation

-

Eames, J., et al. (2000).[1] "Efficient Alkylation of Phenols using Cesium Carbonate." Journal of the Chemical Society, Perkin Transactions 1.

-

-

Synthesis of 2,6-Dichlorobenzyl Bromide Analogs

-

Reactivity of Nitrobenzyl Halides

Sources

Application Note: Precision O-Alkylation with 2,6-Dichloro-3-nitrobenzyl Bromide

Executive Summary

This guide details the reaction parameters for performing O-alkylation using 2,6-Dichloro-3-nitrobenzyl bromide (CAS: 83141-02-0) . Unlike unsubstituted benzyl bromides, this reagent presents a specific kinetic challenge: the "Ortho-Gauntlet." The two chlorine atoms at the 2,6-positions create significant steric shielding around the electrophilic benzylic carbon, severely retarding

Successful alkylation requires a protocol that balances thermal activation (to overcome the steric barrier) with nucleophile modulation (to prevent side reactions like hydrolysis or elimination). This note provides a "Golden Standard" protocol derived from validated medicinal chemistry campaigns (e.g., bradykinin antagonist synthesis) and an "Enhanced Reactivity" protocol for recalcitrant substrates.

Chemical Profile & Mechanistic Insight[1][2]

The Reagent

-

Role: Electrophilic Alkylating Agent (Building Block).

-

Key Features:

-

2,6-Dichloro motif: Provides metabolic stability and conformational restriction in the final drug target but hinders the alkylation reaction.

-

3-Nitro group: Serves as a latent amino handle for downstream diversification (via reduction). Inductively activates the benzylic carbon, partially compensating for the steric hindrance.

-

The Mechanistic Challenge

Standard benzyl bromides react with phenols at room temperature. However, the 2,6-dichloro substitution imposes a steric penalty . The nucleophile must approach the

Implication: Reactions typically require elevated temperatures (60–80°C) and polar aprotic solvents (DMF, DMSO) to proceed at useful rates.

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the transition state.[6]

Critical Reaction Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DMF (Primary), DMSO, NMP | High dielectric constant dissociates ion pairs (Phenoxide-K+), increasing nucleophilicity. Essential for dissolving the polar intermediate. |

| Base | ||

| Temperature | 60°C – 80°C | Crucial: Room temperature is often insufficient due to 2,6-sterics. Heating provides the energy to overcome the steric barrier. |

| Stoichiometry | 1.1 – 1.2 equiv. (Electrophile) | Slight excess ensures completion. Large excess is wasteful and complicates purification. |

| Additives | KI (Potassium Iodide) | Optional: Catalytic KI (10 mol%) converts the Bromide to a more reactive Iodide in situ (Finkelstein reaction). |

Experimental Protocols

Protocol A: The "Golden Standard" (Phenols)

Best for: Standard phenols, hydroxy-heterocycles (e.g., hydroxy-pyridines). Source Validation: Adapted from bradykinin antagonist synthesis [1].

Reagents:

-

Substrate (Phenol derivative): 1.0 equiv.

-

2,6-Dichloro-3-nitrobenzyl bromide: 1.1 equiv.

-

Potassium Carbonate (

), anhydrous: 2.0 equiv. -

Solvent: DMF (anhydrous), 0.2 M concentration relative to substrate.

Step-by-Step:

-

Charge: To a clean, dry reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv) and